molecular formula C10H7F3 B2668649 4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene CAS No. 1343862-48-5

4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene

Cat. No.: B2668649
CAS No.: 1343862-48-5
M. Wt: 184.161
InChI Key: HQIJMKGALWPHKN-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 1343862-48-5 . It has a molecular weight of 184.16 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7F3/c1-3-8-5-4-7(2)9(6-8)10(11,12)13/h1,4-6H,2H3 . This code can be used to generate a 3D structure of the molecule.


Chemical Reactions Analysis

This compound has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide under typical Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound has a boiling point of 60 °C/30 mmHg , a flash point of 20 °C , a density of 1.19 , and a refractive index of 1.46 .

Scientific Research Applications

Aggregation-Induced Emission and Explosive Detection One notable application involves the synthesis of tetraphenylethene-containing diyne, closely related to 4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene, for the development of materials that exhibit aggregation-induced emission (AIE) properties. This phenomenon is utilized in the creation of hyperbranched polymers with high thermal stability, which are soluble in common organic solvents and demonstrate intense emission in poor solvents and solid states. Such materials have potential uses in fluorescent photopatterning, optical limiting, and notably, as chemosensors for explosives detection due to their ability to quench emission efficiently in the presence of picric acid, suggesting promising applications in security and environmental monitoring (Hu et al., 2012).

Sensing Applications The compound's derivative, 1,3,5-tris(4-trans-Pt(PEt3)2I(ethynyl)phenyl)benzene, was used in creating PtII6 nanoscopic cages with an organometallic backbone. These cages exhibit fluorescence quenching upon exposure to picric acid, making them selective sensors for explosives. This specificity, combined with a detection limit at the ppb level, underscores the compound's potential in developing sensitive and selective detection systems for hazardous materials, which is crucial for both environmental safety and security applications (Samanta & Mukherjee, 2013).

Organic Synthesis and Material Science In material science and organic synthesis, derivatives of this compound have been instrumental in the development of novel polymers and catalysts. For instance, its utilization in the synthesis of polymers that can undergo spontaneous thermoreversible polymerization showcases the adaptability of this compound in creating materials with unique properties such as reversible polymerization/depolymerization, high solubility, and the ability to form nanostructured macromolecular aggregates. These attributes are significant for advancements in materials science, offering new possibilities for smart materials and nanotechnology (Cappelli et al., 2007).

Safety and Hazards

4-Ethynyl-1-methyl-2-(trifluoromethyl)benzene is classified as a highly flammable liquid and vapor . It should be stored in a well-ventilated place and kept cool . In case of fire, dry sand, powder fire extinguisher, or alcohol-resistant foam should be used to extinguish .

Properties

IUPAC Name

4-ethynyl-1-methyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3/c1-3-8-5-4-7(2)9(6-8)10(11,12)13/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIJMKGALWPHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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